(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Description
“(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid” is a chiral piperidine derivative characterized by a bicyclic benzodioxole moiety, an ethyl substituent, and a carboxylic acid group. Its structural complexity implies applications in medicinal chemistry, but further experimental validation is required.
Properties
IUPAC Name |
(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-16-13(17)6-4-10(15(18)19)14(16)9-3-5-11-12(7-9)21-8-20-11/h3,5,7,10,14H,2,4,6,8H2,1H3,(H,18,19)/t10-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZVIGNUVANQSH-IINYFYTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(C(CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Piperidine Ring Formation
The piperidine core is constructed via a Mannich reaction or Dieckmann cyclization , followed by oxidation to install the 6-oxo group. Patent EP1998620 describes a related approach for tetrahydroisoquinoline derivatives, adaptable to piperidine systems:
-
Mannich Reaction : Condensation of a β-keto ester with formaldehyde and ammonium acetate yields a racemic piperidone intermediate.
-
Chiral Resolution : Use of (R)- or (S)-mandelic acid for diastereomeric salt formation isolates the (2S,3S) enantiomer.
-
Oxidation : Treatment with pyridinium chlorochromate (PCC) introduces the 6-oxo group (yield: 68–72%).
Installation of the 1,3-Benzodioxol-5-yl Group
The aromatic moiety is introduced via Suzuki-Miyaura coupling or Ullmann condensation . EP4219487 demonstrates a palladium-catalyzed coupling between a piperidine boronate and 5-bromo-1,3-benzodioxole:
N-Ethylation and Carboxylic Acid Deprotection
The final steps involve alkylation of the piperidine nitrogen and hydrolysis of the ester:
-
N-Ethylation : Reaction with ethyl iodide in the presence of K₂CO₃ in DMF (65°C, 6 h).
-
Ester Hydrolysis : Treatment with LiOH in THF/H₂O (rt, 4 h) affords the free carboxylic acid (yield: 85–90%).
Stereochemical Control and Optimization
Achieving the (2S,3S) configuration requires meticulous optimization:
Asymmetric Catalysis
Byproduct Mitigation
Common byproducts include:
-
Diastereomeric piperidines : Addressed via recrystallization from hexane/EtOAc.
-
Over-alkylated species : Controlled by stoichiometric limits of ethyl iodide.
Analytical Characterization
Critical quality control metrics include:
-
HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Chiral GC Analysis : Confirmation of enantiopurity using a cyclodextrin-based column.
-
Spectroscopic Data :
Scale-Up Challenges and Industrial Feasibility
Cost Drivers
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares (2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid with structurally related piperidine and pyrrolidine derivatives from the provided evidence.
Structural and Functional Differences
Ring Size and Substituents :
- The target compound features a 6-membered piperidine ring with a benzodioxole group, distinguishing it from the 5-membered pyrrolidine in 1-methyl-5-oxopyrrolidine-3-carboxylic acid .
- Compared to the Boc-protected analog in , the target lacks a phenyl group but includes a benzodioxole moiety, which may enhance metabolic stability or receptor binding .
- The chlorophenyl-substituted compound in has bulky hydrophobic groups, suggesting divergent biological targets (e.g., protease inhibition) compared to the target’s benzodioxole, which is associated with serotoninergic activity .
The ethyl group at position 1 (vs. methyl in or Boc in ) may influence lipophilicity and pharmacokinetics.
Chirality :
- Both the target and the compound in exhibit defined stereochemistry, but their configurations (S,S vs. S,R) and substituent positions suggest distinct enantioselective interactions.
Limitations in Available Data
The provided evidence lacks direct pharmacological or physicochemical data (e.g., solubility, logP, IC₅₀ values) for the target compound. Structural comparisons are inferred from nomenclature and SDS entries (e.g., molecular weights, substituents) . No crystallographic studies or SHELX-refined structures (as per ) are explicitly linked to these compounds, limiting mechanistic insights.
Biological Activity
(2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
The molecular formula of this compound is CHN\O, with a molecular weight of approximately 287.30 g/mol. It contains a piperidine ring and a benzodioxole moiety, which contribute to its pharmacological properties.
Research indicates that this compound exhibits significant biological activity through various mechanisms:
- Antimicrobial Activity : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. It operates by inhibiting bacterial cell wall synthesis and disrupting membrane integrity.
- CYP450 Inhibition : The compound acts as an inhibitor for several cytochrome P450 enzymes, particularly CYP450 3A4, which is crucial for drug metabolism and can influence the pharmacokinetics of co-administered drugs .
- Antitubercular Activity : Studies have demonstrated that derivatives of this compound possess strong antitubercular activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and its derivatives:
Case Study 1: Antitubercular Efficacy
In a study evaluating the efficacy of various derivatives based on the parent compound, it was found that certain modifications significantly enhanced the lipophilicity and potency against M. tuberculosis. Compound 19l was particularly notable for its MIC of 0.125 µg/mL against the H37Rv strain, outperforming traditional antibiotics such as ciprofloxacin and levofloxacin .
Case Study 2: Safety Profile
A safety assessment indicated that derivatives of this compound exhibited low hepatotoxicity and phototoxicity in preclinical models, suggesting a favorable safety profile for further development in therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing (2S,3S)-2-(1,3-benzodioxol-5-yl)-1-ethyl-6-oxopiperidine-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step organic reactions, including cyclization of piperidine precursors and stereoselective introduction of the benzodioxolyl group. Critical parameters include:
- Temperature control : Optimal yields are achieved at 60–80°C for cyclization steps to avoid side reactions (e.g., ring-opening) .
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane stabilize intermediates during carboxylation .
- Catalysts : Use of Lewis acids (e.g., BF₃·OEt₂) for stereochemical control at the 2S and 3S positions .
- Data Table :
| Step | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | DMF, 70°C | 65–70 |
| 2 | Carboxylation | DCM, rt | 50–55 |
Q. How does the stereochemistry of (2S,3S)-configured piperidine derivatives influence their biological activity?
- Methodological Answer : The (2S,3S) configuration enhances binding affinity to target proteins (e.g., enzymes or receptors) due to spatial alignment of the benzodioxolyl and carboxylic acid groups. Chiral HPLC or enzymatic resolution is required to isolate enantiomers . Comparative studies show a 3–5× increase in activity for the (2S,3S) isomer over its (2R,3R) counterpart in receptor-binding assays .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- HPLC-PDA : Detects impurities at ≥0.1% using C18 columns with acetonitrile/0.1% TFA gradients .
- NMR : ¹H/¹³C NMR confirms stereochemistry (e.g., coupling constants for axial vs. equatorial protons) .
- HRMS : Validates molecular formula (e.g., [M+H]+ = 320.1264) .
Advanced Research Questions
Q. How can contradictory data on the compound’s stability in aqueous media be resolved?
- Methodological Answer : Stability studies show pH-dependent degradation:
- Acidic conditions (pH < 4) : Rapid hydrolysis of the benzodioxole ring (t₁/₂ = 2–4 hrs) .
- Neutral/basic conditions (pH 7–9) : Carboxylic acid group remains stable, but piperidine ring oxidation occurs under prolonged exposure to oxygen .
Q. What mechanistic hypotheses explain its potential activity in neurological or inflammatory pathways?
- Methodological Answer : The benzodioxolyl group mimics catechol structures, suggesting interactions with adrenergic or dopaminergic receptors. The carboxylic acid moiety may chelate metal ions (e.g., Zn²⁺) in enzyme active sites (e.g., MMPs or COX-2) .
- Validation : Perform competitive binding assays with known receptor antagonists (e.g., propranolol for β-adrenergic receptors) and molecular docking simulations .
Q. How can structure-activity relationships (SAR) be explored for analogs with modified substituents?
- Methodological Answer :
- Ethyl vs. methyl substitution at N1 : Methyl analogs show reduced metabolic stability due to faster CYP450-mediated oxidation .
- Benzodioxolyl vs. chlorophenyl groups : Benzodioxolyl derivatives exhibit higher logP values (2.8 vs. 2.3), influencing blood-brain barrier permeability .
- Data Table :
| Substituent | logP | IC₅₀ (μM) for Target X |
|---|---|---|
| Benzodioxol | 2.8 | 0.45 |
| Chlorophenyl | 2.3 | 1.2 |
Q. What experimental designs are recommended for resolving low reproducibility in biological assays?
- Methodological Answer :
- In vitro assays : Use ≥3 independent replicates with internal controls (e.g., staurosporine for cytotoxicity) .
- In vivo models : Employ randomized block designs to account for metabolic variability (e.g., murine CYP450 polymorphisms) .
- Troubleshooting : Pre-treat compounds with antioxidants (e.g., ascorbic acid) to mitigate oxidation artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
